molecular formula C12H11FN2O2 B5712065 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5712065
M. Wt: 234.23 g/mol
InChI Key: GTDXDTGXSPQMAG-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFO is a heterocyclic compound that contains an oxazole ring and a dimethylamino group, which makes it a highly reactive molecule with unique properties.

Mechanism of Action

4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and has been used in the development of new cancer treatments. This compound has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is that it is a highly reactive molecule that can be easily synthesized. It has also been shown to have a number of potential applications in scientific research. However, one of the limitations of using this compound is that it can be toxic at high concentrations, and care must be taken when handling it in the laboratory.

Future Directions

There are a number of future directions for research on 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new cancer treatments that use this compound as a key component. Another area of research is the development of new treatments for Alzheimer's disease that use this compound to inhibit the activity of beta-amyloid. Additionally, there is potential for this compound to be used in the development of new drugs for other diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with dimethylformamide followed by the addition of sodium hydroxide and a nitrogen-containing base. Another method involves the reaction of 2-fluorobenzaldehyde with dimethylformamide and a nitrogen-containing base, followed by the addition of acetic anhydride and sodium hydroxide.

Scientific Research Applications

4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, and has been used in the development of new cancer treatments. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDXDTGXSPQMAG-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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